![molecular formula C9H4Br2O2 B048555 3,6-Dibromochromone CAS No. 115237-39-3](/img/structure/B48555.png)
3,6-Dibromochromone
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Research
3,6-Dibromochromone: is utilized in organic synthesis as a building block for the preparation of various complex molecules. Its bromine atoms are reactive sites that can undergo further chemical transformations, making it a versatile reagent in the synthesis of heterocyclic compounds . Researchers in chemical synthesis explore its potential to create novel organic frameworks which can lead to the discovery of new drugs and materials.
Medicinal Chemistry
In medicinal chemistry, 3,6-Dibromochromone serves as a precursor for the synthesis of compounds with potential pharmacological activities. It has been used to develop molecules that exhibit anti-cancer and anti-migratory properties . These synthesized derivatives are then tested in vitro for their biological activities, contributing to the development of new therapeutic agents.
Material Science
The compound’s role in material science is linked to the synthesis of organic electronic materials. Its structure is conducive to the formation of conjugated systems, which are essential in the development of organic semiconductors used in solar cells and light-emitting diodes . Researchers investigate how modifications to the 3,6-Dibromochromone core can affect the electronic properties of these materials.
Environmental Studies
3,6-Dibromochromone: is also studied for its environmental impact, particularly in the context of its persistence and degradation in natural settings. Understanding its behavior in the environment helps in assessing the risks associated with its use and disposal .
Pharmaceutical Research
In pharmaceutical research, 3,6-Dibromochromone is explored for its potential use in drug design and discovery. It’s a candidate for creating compounds that can interact with various biological targets, which is crucial in the development of new drugs .
Industrial Applications
While primarily used in research, 3,6-Dibromochromone may have industrial applications, particularly in the synthesis of specialty chemicals. Its properties could be harnessed in the production of materials with specific desired characteristics, although detailed information on industrial uses is limited .
Computational Chemistry
Lastly, 3,6-Dibromochromone is of interest in computational chemistry for theoretical studies and simulations. Its electronic structure can be analyzed using various computational methods to predict reactivity and interactions with other molecules, which is valuable for designing new compounds and understanding their behavior .
properties
IUPAC Name |
3,6-dibromochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSJGLRPSYOZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromochromone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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